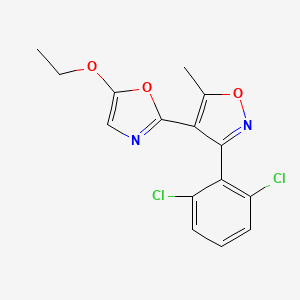

![molecular formula C11H14N2O2 B2519029 3-[(2S)-2-amino-3-hydroxypropyl]-1H-indol-5-ol CAS No. 1435266-17-3](/img/structure/B2519029.png)

3-[(2S)-2-amino-3-hydroxypropyl]-1H-indol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

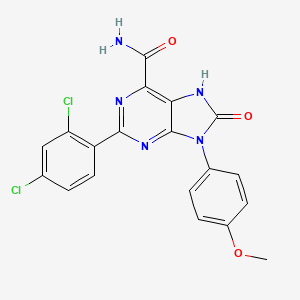

3-[(2S)-2-amino-3-hydroxypropyl]-1H-indol-5-ol is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.25 g/mol . It is also known as 1H-Indole-3-propanol, β-amino-5-hydroxy-, (βS)-. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules.

Mechanism of Action

Target of Action

5-Hydroxytryptophanol, also known as 5-Hydroxytryptophan (5-HTP), is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary target of 5-Hydroxytryptophanol is the serotonin transporter (SERT), which is responsible for the reuptake of free serotonin in the synaptic cleft .

Mode of Action

5-Hydroxytryptophanol increases the production of serotonin in central nervous system tissue . This increase in serotonin production is achieved through the action of the enzyme tryptophan hydroxylase . The psychoactive action of 5-Hydroxytryptophanol is derived from its increase in production of serotonin .

Biochemical Pathways

5-Hydroxytryptophanol is derived from tryptophan, and the hydrogen atoms at the 5′-position on the benzene ring of tryptophan are replaced by hydroxyl groups . It is a metabolic intermediate in the biosynthesis of serotonin . In mammals, 5-Hydroxytryptophanol is the precursor of the neurotransmitter serotonin and the amine hormone melatonin .

Pharmacokinetics

5-Hydroxytryptophanol is rapidly absorbed with a tmax of approximately 1.5 hours, and rapidly eliminated with a half-life of approximately 1.5 to 2 hours . Co-administration of a decarboxylase inhibitor (e.g., carbidopa) doubles the half-life of 5-Hydroxytryptophanol to approximately 3 to 4 hours, and enhances exposure several-fold, depending on the dosing regimen .

Result of Action

The increase in serotonin production by 5-Hydroxytryptophanol can alleviate symptoms of depression and anxiety, promote better sleep, and regulate appetite . It has been used in the treatment of depression, insomnia, migraine, and other diseases due to its regulatory effects on sleep, pain, appetite, and other physiological functions .

Action Environment

The action of 5-Hydroxytryptophanol can be influenced by environmental factors such as the gut microbiota. A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-Hydroxytryptophanol to 5-hydroxyindole via the tryptophanase enzyme . This microbial conversion represents a regulatory mechanism by which the gut microbiota alters intestinal physiology .

Biochemical Analysis

Biochemical Properties

5-Hydroxytryptophanol is produced from the essential amino acid L-tryptophan (LT) through the action of the enzyme tryptophan hydroxylase . This reaction occurs both in nervous tissue and in the liver . 5-Hydroxytryptophanol crosses the blood-brain barrier, while serotonin does not .

Cellular Effects

5-Hydroxytryptophanol has been shown to have a positive effect on mood issues, such as depression and anxiety, as well as headaches, chronic pain, and insomnia . It has also been associated with serotonin syndrome, gastrointestinal issues, heart and blood vessel issues .

Molecular Mechanism

5-Hydroxytryptophanol is a precursor to serotonin, it is a suitable alternative to tryptophan supplements . 5-Hydroxytryptophanol supplements may help raise serotonin levels, especially in people who do not get enough tryptophan from their diets and those whose body does not make enough serotonin .

Temporal Effects in Laboratory Settings

The effects of 5-Hydroxytryptophanol can vary over time. For instance, selective serotonin reuptake inhibitors (SSRIs) are typically delayed, with optimum response often requiring 4–6 weeks of treatment .

Dosage Effects in Animal Models

In animal models, the effects of 5-Hydroxytryptophanol can vary with different dosages. At high doses (100–200 mg per kg of body weight), 5-Hydroxytryptophanol has been associated with serotonin syndrome, a severe condition caused by high levels of serotonin in the body .

Metabolic Pathways

5-Hydroxytryptophanol is involved in the kynurenine and 5-HT pathways, two main metabolic routes for tryptophan metabolism in mammals . Approximately 95% of the ingested tryptophan is degraded into kynurenine, kynurenic acid, xanthurenic acid, quinolinic acid, and picolinic acid through the kynurenine pathway .

Transport and Distribution

5-Hydroxytryptophanol is well absorbed from an oral dose, with about 70 percent ending up in the bloodstream . It easily crosses the blood-brain barrier and effectively increases central nervous system (CNS) synthesis of serotonin .

Subcellular Localization

5-Hydroxytryptophanol is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step. This is followed by the decarboxylation of 5-HTP by aromatic l-acid decarboxylase to finally form 5-HT .

Preparation Methods

The synthesis of 3-[(2S)-2-amino-3-hydroxypropyl]-1H-indol-5-ol can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with amino alcohols under specific reaction conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired stereochemistry . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(2S)-2-amino-3-hydroxypropyl]-1H-indol-5-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).

Scientific Research Applications

3-[(2S)-2-amino-3-hydroxypropyl]-1H-indol-5-ol has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter or hormone analog.

Comparison with Similar Compounds

3-[(2S)-2-amino-3-hydroxypropyl]-1H-indol-5-ol can be compared with other similar compounds, such as:

(2S)-2-[(2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid: This compound has a similar indole structure but differs in the side chain composition.

3-amino-2-hydroxybutanoic acids: These compounds share the amino and hydroxy functional groups but have different carbon skeletons.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxy groups on the propyl side chain, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name |

3-[(2S)-2-amino-3-hydroxypropyl]-1H-indol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-8(6-14)3-7-5-13-11-2-1-9(15)4-10(7)11/h1-2,4-5,8,13-15H,3,6,12H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWFAZHKHZOMON-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2518948.png)

![5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2518950.png)

![6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B2518953.png)

amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)

![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)

![3-fluoro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2518961.png)

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2518968.png)